1-(3-Aminopiperidin-1-yl)butan-1-one
Description
1-(3-Aminopiperidin-1-yl)butan-1-one is a synthetic organic compound featuring a butanone moiety linked to a 3-aminopiperidine ring. The 3-aminopiperidine group confers basicity and hydrogen-bonding capacity, which may influence bioavailability and receptor interactions. The butanone chain provides flexibility and hydrophobicity, balancing solubility and membrane permeability. This compound is hypothesized to serve as a precursor or intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes involving amine recognition sites .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQURLBIUSRNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The predominant synthetic route for this compound involves the acylation of 3-aminopiperidine with a suitable butanone derivative, typically butanoyl chloride or butanoic acid, under controlled conditions. This reaction forms the amide linkage between the piperidine nitrogen and the butanone carbonyl group.
- Starting materials : 3-aminopiperidine and butanoyl chloride (or butanoic acid)
- Key reagent : A base such as triethylamine to neutralize the hydrochloric acid generated during acylation
- Reaction conditions : Controlled temperature and solvent environment to optimize yield and purity
This method is straightforward and allows for selective functionalization at the piperidine nitrogen, preserving the amino group at the 3-position for further chemical transformations or biological activity.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Aminopiperidine + Butanoyl chloride | Acylation reaction in anhydrous solvent (e.g., dichloromethane) at 0–25°C |
| 2 | Triethylamine (base) | Neutralizes HCl formed, drives reaction forward |
| 3 | Work-up | Extraction, washing, and purification (e.g., recrystallization or chromatography) |
This approach typically yields this compound with good selectivity and purity suitable for further applications in research.
Alternative Methods and Considerations
- Use of Butanoic Acid : Instead of butanoyl chloride, butanoic acid can be activated (e.g., via carbodiimide coupling agents) to react with 3-aminopiperidine, although this may require more stringent reaction conditions.
- Solvent Systems : Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen based on solubility and reaction kinetics.
- Purification : Final purification steps often involve chromatographic techniques or recrystallization to ensure removal of unreacted starting materials and by-products.
Scale-Up and Industrial Preparation
Industrial synthesis of this compound may employ larger batch reactors or continuous flow systems to enhance throughput and reproducibility. Key aspects include:
- Automated reagent addition to control exothermic reactions
- In-line monitoring (e.g., HPLC) for reaction progress and quality control
- Use of co-solvents and solubilizers to maintain clear solutions during formulation stages
While specific industrial protocols are proprietary, the fundamental chemistry remains consistent with laboratory-scale methods.
Supporting Data and Calculations
Molecular and Physical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 1306756-99-9 |
| IUPAC Name | This compound |
Stock Solution Preparation Example
For research applications, preparing stock solutions of this compound requires precise calculations based on molecular weight and desired molarity.
| Amount of Compound | Desired Molarity | Volume of Solvent Required (mL) |
|---|---|---|
| 1 mg | 1 mM | 5.8737 |
| 5 mg | 5 mM | 5.8737 |
| 10 mg | 10 mM | 5.8737 |
Note: Volumes calculated for DMSO as solvent; adjustments needed for other solvents based on solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the compound into simpler amines.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used, often with a base to facilitate the reaction.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Simpler amines.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, leading to therapeutic effects in several conditions:
- Antidepressant Activity : Research indicates that derivatives of 1-(3-Aminopiperidin-1-yl)butan-1-one may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Properties : Studies have shown that compounds with similar structures can influence dopaminergic pathways, suggesting potential applications in treating schizophrenia and other psychotic disorders.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological research. It has been evaluated for:
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions, particularly in models of cognitive decline.
- Anxiolytic Effects : Its interaction with GABAergic systems indicates potential use as an anxiolytic agent.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid synthesis, making it a promising candidate for developing new antibiotics.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates in specific cancer cell lines.
- Case Study : A study evaluating the efficacy of this compound on human cancer cell lines showed significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic use.
Data Tables
Table 1: Biological Activity Summary
Table 2: Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Enzyme inhibition |
| MCF7 | 15.0 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
Mechanism of Action
The mechanism by which 1-(3-Aminopiperidin-1-yl)butan-1-one exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7)
- Molecular Formula : C₁₉H₂₂N₂OS
- Molecular Weight : 326.45 g/mol
- Key Features : Arylpiperazine and thiophene substituents.
- Properties : Structural variations at the aromatic ring significantly alter NMR spectral data, particularly in the aromatic region, indicating electronic effects from substituents .
- Synthesis : Optimized methods using dichloromethane (DCM) as a solvent improved yields (up to 93%) compared to traditional approaches .
2-Methyl AP-237
- Molecular Formula : C₁₉H₂₆N₂O
- Molecular Weight : 298.43 g/mol
- Key Features : Piperazine ring substituted with a cinnamyl group.
- Its β-keto group enhances lipophilicity, facilitating blood-brain barrier penetration .
1-(3-Aminopiperidin-1-yl)ethan-1-one Hydrochloride
- Molecular Formula : C₇H₁₄N₂O·HCl
- Molecular Weight : 170.66 g/mol
- Key Features : Shorter acetyl chain and hydrochloride salt.
- Classified as an irritant, requiring storage at 2–8°C .
Cathinone Derivatives: Eutylone
- Molecular Formula: C₁₂H₁₅NO₃
- Molecular Weight : 221.25 g/mol
- Key Features: Benzodioxol ring and ethylamino group.
- Properties: A synthetic cathinone with stimulant effects akin to MDMA. The β-keto group increases resistance to enzymatic degradation, prolonging psychoactive effects. Not approved for medical use due to abuse liability .
Aromatic-Substituted Butanones
1-(2-Pyridyl)butan-1-one Oxime
1-(6-Chloropyridin-3-yl)butan-1-one
- Molecular Formula: C₉H₁₀ClNO
- Molecular Weight : 183.64 g/mol
- Key Features : Chloropyridyl substituent.
- Limited toxicological data available .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The butanone scaffold accommodates diverse substituents (e.g., piperidine, aryl, heterocycles), enabling tailored physicochemical properties. Piperidine/piperazine derivatives often exhibit enhanced CNS penetration due to nitrogen basicity .
Stability : Aromatic substituent positions critically influence photodegradation rates. For example, 2-pyridyl oximes resist radiation better than 3-pyridyl analogs .
Pharmacological Diversity: Piperidine-based compounds (e.g., Compound 7) may target serotonin or dopamine receptors, while cathinones like Eutylone act as monoamine reuptake inhibitors .
Synthetic Challenges : Yields vary significantly with substituents; trifluoromethyl groups improve reactivity in arylpiperazine syntheses .
Biological Activity
1-(3-Aminopiperidin-1-yl)butan-1-one, also known as N-(3-Aminopiperidin-1-yl)butanamide, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C9H18N2O
- CAS Number: 1306756-99-9
- Structural Characteristics: The compound features a piperidine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission.
Key Mechanisms:
- Receptor Modulation: The compound acts as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its piperidine structure allows it to bind effectively to these receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Interaction: It has been observed to inhibit certain enzymes that are critical for neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters such as dopamine and serotonin in synaptic clefts.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: Studies have shown that the compound can exhibit antidepressant-like effects in animal models, likely due to its influence on serotonin and norepinephrine levels.
- Anxiolytic Properties: It may also possess anxiolytic effects, reducing anxiety-like behaviors in experimental settings.
- Cognitive Enhancement: Some studies suggest potential cognitive-enhancing properties, possibly through modulation of cholinergic systems.
Case Study Overview
A series of preclinical studies have explored the effects of this compound on various animal models:
| Study Type | Model Used | Findings |
|---|---|---|
| Behavioral Study | Rodent models | Demonstrated significant reductions in depressive behaviors when administered at specific doses. |
| Pharmacokinetics | Rat model | Showed favorable absorption and distribution profiles, indicating potential for CNS penetration. |
| Toxicology | Various models | Established a safety profile with no significant adverse effects at therapeutic doses. |
Metabolic Pathways
The metabolic pathways of this compound involve its conversion into various metabolites through hepatic enzymes. Key metabolic processes include:
- Phase I Reactions: Involves oxidation and reduction processes that modify the compound’s structure for elimination.
- Phase II Reactions: Conjugation reactions that facilitate excretion through urine.
Transport and Distribution
The distribution of this compound within biological systems is influenced by its lipophilicity and ability to cross the blood-brain barrier (BBB). Studies suggest:
- High Lipophilicity: Enhances CNS penetration.
- Protein Binding: Moderate binding to plasma proteins which can affect its bioavailability and therapeutic efficacy.
Q & A
Q. Table 1: Key Analytical Parameters
What safety protocols are critical during the synthesis and handling of this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .
- First Aid : Immediate flushing with water for eye exposure (15+ minutes) and soap wash for skin contact. Contaminated clothing must be removed and laundered .
How can researchers investigate the photodegradation pathways of this compound under UV exposure?
Advanced Research Question
- Experimental Design :
- UV-Vis Spectroscopy : Monitor absorbance changes during irradiation to identify degradation intermediates (e.g., iminoxy radicals in pyridylketoxime analogs) .
- LC-MS Analysis : Track degradation products over time, comparing retention times and mass spectra to known standards.
- Radical Trapping : Use scavengers like TEMPO to confirm radical-mediated pathways.
Key Insight : Pyridylketoxime photodegradation studies show that substituent position (e.g., 2-pyridyl vs. 4-pyridyl) affects reaction kinetics and product profiles .
What strategies are effective for synthesizing and characterizing structurally related impurities?
Advanced Research Question
- Impurity Synthesis :
- Use orthogonal protection (e.g., Boc groups) on the piperidine amine to prevent unwanted side reactions during ketone formation .
- Employ controlled alkylation conditions to minimize byproducts like N-alkylated piperidines.
- Characterization :
Q. Table 2: Common Impurities and Analytical Approaches
| Impurity Type | Synthesis Challenge | Analytical Method |
|---|---|---|
| N-Alkylated derivatives | Competing alkylation reactions | LC-MS/MS |
| Oxidized ketones | Air-sensitive intermediates | HRMS, IR spectroscopy |
How can structure-activity relationship (SAR) studies optimize the pharmacological profile of piperidine-containing analogs?
Advanced Research Question
- Modification Strategies :
- Piperidine Ring Substitution : Introduce fluorine or hydroxyl groups to enhance binding affinity (e.g., Azaperone’s 4-fluorophenyl group improves receptor interaction) .
- Side Chain Variation : Adjust the butanone chain length to modulate lipophilicity and bioavailability.
- In Vitro Testing :
What in vitro models are suitable for assessing the compound’s pharmacological activity?
Advanced Research Question
- Receptor Binding Assays :
- GPCR Targets : Screen for activity at dopamine D2 or serotonin 5-HT2A receptors using transfected cell lines.
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition to predict metabolic stability.
- Cellular Toxicity :
Methodological Note : Synthetic cathinones like eutylone require dose-response curves (IC50/EC50) to quantify potency .
How should researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
- Multi-Technique Validation : Cross-validate NMR and MS data with computational tools (e.g., DFT calculations for NMR chemical shift prediction).
- Crystallographic Validation : If crystallization is feasible, use SHELXL for precise bond-length/angle measurements .
- Case Study : Pyridylketoxime studies highlight the importance of UV-Vis and ESR spectroscopy in identifying radical intermediates when MS/NMR data are inconclusive .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
